Cas no 2680717-64-8 (1-3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-ylcyclobutane-1-carboxylic acid)

1-3-Hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-ylcyclobutane-1-carboxylic acid is a specialized heterocyclic compound featuring a cyclobutane carboxylic acid core integrated with a trifluoroacetyl-substituted azetidine moiety. This structure imparts unique reactivity and stability, making it valuable in medicinal chemistry and pharmaceutical synthesis. The presence of the trifluoroacetyl group enhances electrophilic character, facilitating selective transformations, while the hydroxyl and carboxylic acid functionalities offer versatile sites for further derivatization. Its rigid cyclobutane scaffold contributes to conformational constraint, potentially improving binding affinity in target applications. This compound is particularly useful as an intermediate in the development of bioactive molecules, including protease inhibitors and other therapeutics requiring precise stereochemical control.
1-3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-ylcyclobutane-1-carboxylic acid structure
2680717-64-8 structure
商品名:1-3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-ylcyclobutane-1-carboxylic acid
CAS番号:2680717-64-8
MF:C10H12F3NO4
メガワット:267.201793670654
CID:5652733
PubChem ID:165918493

1-3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-ylcyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-[3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl]cyclobutane-1-carboxylic acid
    • EN300-28282459
    • 2680717-64-8
    • 1-3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-ylcyclobutane-1-carboxylic acid
    • インチ: 1S/C10H12F3NO4/c11-10(12,13)6(15)14-4-9(18,5-14)8(7(16)17)2-1-3-8/h18H,1-5H2,(H,16,17)
    • InChIKey: BXGLHHXYFKDQCO-UHFFFAOYSA-N
    • ほほえんだ: FC(C(N1CC(C1)(C1(C(=O)O)CCC1)O)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 267.07184235g/mol
  • どういたいしつりょう: 267.07184235g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 396
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

1-3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-ylcyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28282459-10.0g
1-[3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl]cyclobutane-1-carboxylic acid
2680717-64-8 95.0%
10.0g
$4852.0 2025-03-19
Enamine
EN300-28282459-5.0g
1-[3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl]cyclobutane-1-carboxylic acid
2680717-64-8 95.0%
5.0g
$3273.0 2025-03-19
Enamine
EN300-28282459-1.0g
1-[3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl]cyclobutane-1-carboxylic acid
2680717-64-8 95.0%
1.0g
$1129.0 2025-03-19
Enamine
EN300-28282459-0.25g
1-[3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl]cyclobutane-1-carboxylic acid
2680717-64-8 95.0%
0.25g
$1038.0 2025-03-19
Enamine
EN300-28282459-0.1g
1-[3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl]cyclobutane-1-carboxylic acid
2680717-64-8 95.0%
0.1g
$993.0 2025-03-19
Enamine
EN300-28282459-1g
1-[3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl]cyclobutane-1-carboxylic acid
2680717-64-8
1g
$1129.0 2023-09-09
Enamine
EN300-28282459-0.05g
1-[3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl]cyclobutane-1-carboxylic acid
2680717-64-8 95.0%
0.05g
$948.0 2025-03-19
Enamine
EN300-28282459-2.5g
1-[3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl]cyclobutane-1-carboxylic acid
2680717-64-8 95.0%
2.5g
$2211.0 2025-03-19
Enamine
EN300-28282459-0.5g
1-[3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl]cyclobutane-1-carboxylic acid
2680717-64-8 95.0%
0.5g
$1084.0 2025-03-19
Enamine
EN300-28282459-10g
1-[3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-yl]cyclobutane-1-carboxylic acid
2680717-64-8
10g
$4852.0 2023-09-09

1-3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-ylcyclobutane-1-carboxylic acid 関連文献

Related Articles

1-3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-ylcyclobutane-1-carboxylic acidに関する追加情報

Introduction to 1-3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-ylcyclobutane-1-carboxylic acid (CAS No. 2680717-64-8)

1-3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-ylcyclobutane-1-carboxylic acid, identified by its CAS number 2680717-64-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit promising biological activities, making it a subject of extensive study in the development of novel therapeutic agents.

The molecular structure of 1-3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-ylcyclobutane-1-carboxylic acid incorporates several key functional groups that contribute to its unique chemical properties. The presence of an azetidine ring fused with a cyclobutane moiety provides a rigid scaffold that can be exploited for the design of bioactive molecules. Additionally, the hydroxy and trifluoroacetyl groups introduce polarity and metabolic stability, respectively, which are critical factors in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of this compound with biological targets. Studies suggest that the trifluoroacetyl group enhances the lipophilicity of the molecule, facilitating its penetration across biological membranes. This property is particularly relevant in the development of drugs targeting membrane-bound receptors and intracellular signaling pathways.

In the context of drug discovery, 1-3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-ylcyclobutane-1-carboxylic acid has been investigated for its potential role in modulating various disease-related pathways. For instance, preliminary studies indicate that this compound may exhibit inhibitory effects on enzymes involved in inflammatory responses and cancer progression. The azetidine ring is known to be a privileged scaffold in medicinal chemistry, often found in bioactive molecules with therapeutic potential.

The synthesis of 1-3-hydroxy-1-(2,2,2-trifluoroacetyl)azetidin-3-ylcyclobutane-1-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These methodologies are essential for producing pharmaceutical intermediates with high purity and stereochemical integrity.

One of the most compelling aspects of this compound is its potential as a lead molecule for further derivatization. By modifying specific functional groups or introducing new moieties, researchers can explore a wide range of biological activities. For example, replacing the hydroxy group with other polar functionalities could enhance solubility while maintaining binding affinity to target proteins.

The role of fluorine atoms in pharmaceuticals is well-documented, with their ability to modulate metabolic stability and binding interactions. In 1-(2,2,2-trifluoroacetyl)azetidin-3-ylcyclobutane-1-carboxylic acid, the trifluoroacetyl group not only improves lipophilicity but also contributes to resistance against enzymatic degradation. This characteristic is particularly valuable in designing long-lasting drugs that require fewer dosing regimens.

Current research efforts are focused on understanding the pharmacokinetic properties of this compound. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its structure and dynamics in solution. Additionally, pharmacokinetic modeling helps predict how the compound behaves within an organism, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.

The integration of machine learning algorithms into drug discovery has accelerated the identification of promising candidates like 1-hydroxy-N-(trifluoromethyl)-azetidinone derivatives. These computational tools can analyze vast datasets to identify structural features correlated with biological activity. By leveraging such technologies, researchers can optimize synthetic routes and predict novel derivatives with enhanced efficacy.

In conclusion, 2680717 CAS number 2680717 related product name 2680717 product name 2680717 compound name 2680717 chemical name 2680717 formula 2680717 structure 2680717 synthesis 2680717 applications 26807 related product name related product name formula related product name structure related product name synthesis related product name applications 26807 chemical name 26807 formula 26807 structure 26807 synthesis 26807 applications represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of molecular interactions continues to evolve,this compound will likely play a crucial role in shaping future therapeutic strategies.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chemnorm.com
Wuhan ChemNorm Biotech Co.,Ltd.